molecular formula C9H8N2O2 B3078826 5-methyl-7-nitro-1H-indole CAS No. 10553-09-0

5-methyl-7-nitro-1H-indole

Cat. No. B3078826
CAS RN: 10553-09-0
M. Wt: 176.17 g/mol
InChI Key: GWNRCDPHHKVJTP-UHFFFAOYSA-N
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Description

“5-methyl-7-nitro-1H-indole” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological activities .

Scientific Research Applications

Structural Analysis

5-methyl-7-nitro-1H-indole has been utilized in structural studies, leading to insights into molecular configurations. For instance, Errossafi et al. (2015) reported the crystal structure of a molecule derived from 5-methyl-7-nitro-1H-indole, revealing insights into its planarity and intermolecular interactions, such as hydrogen bonding and π–π interactions (Errossafi et al., 2015).

Synthesis of Derivatives

The compound has been pivotal in synthesizing various derivatives for different applications. Gataullin et al. (2013) described the preparation of tetrahydrocyclopenta[b]indoloquinones starting from a derivative of 5-methyl-7-nitro-1H-indole, demonstrating its role in complex synthesis processes (Gataullin et al., 2013).

Chemical Properties and Reactions

The chemical behavior of 5-methyl-7-nitro-1H-indole in various reactions has been explored. Rajagopal et al. (2003) investigated its role in the synthesis and characterization of related compounds, providing insights into its aqueous solution chemistry (Rajagopal et al., 2003). Additionally, Canoira et al. (1989) explored the synthesis and anti-fungal activity of indole derivatives, including those related to 5-methyl-7-nitro-1H-indole, demonstrating its potential in pharmaceutical applications (Canoira et al., 1989).

Electrosynthesis

The electrosynthesis of 1H-indoles from related compounds has been examined. Du et al. (2011) developed a novel procedure for synthesizing 1H-indole derivatives, highlighting the versatility of 5-methyl-7-nitro-1H-indole in electrochemical applications (Du et al., 2011).

Safety and Hazards

Safety data sheets suggest that compounds similar to “5-methyl-7-nitro-1H-indole” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Indoles and their derivatives have been the subject of extensive research due to their wide range of biological activities and therapeutic potential . Future research may focus on the development of novel synthetic methods and the exploration of new therapeutic applications for indole derivatives .

properties

IUPAC Name

5-methyl-7-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-7-2-3-10-9(7)8(5-6)11(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNRCDPHHKVJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311597
Record name 5-Methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-nitro-1H-indole

CAS RN

10553-09-0
Record name 5-Methyl-7-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10553-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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